Cas no 944396-07-0 (Buparlisib)

Buparlisib(BKM120)은 PI3K 경로 억제제로, 주로 고형암 치료를 위해 연구되는 경구용 약물이다. PI3Kα/β/γ/δ 이소형을 표적하며, 임상 전 및 임상 연구에서 항종양 활성이 확인되었다. 현재 유방암, 전립선암 등에서의 효능 평가가 진행 중이다.
Buparlisib structure
Buparlisib structure
상품 이름:Buparlisib
CAS 번호:944396-07-0
MF:C18H21F3N6O2
메가와트:410.393553495407
MDL:MFCD18251596
CID:828436
PubChem ID:16654980

Buparlisib 화학적 및 물리적 성질

이름 및 식별자

    • 5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine
    • NVP-BKM-120
    • 5-(2,6-di-4-morpholinyl-4-pyrimidinyl)-4-(trifluoromethyl)-2-Pyridinamine
    • BKM120
    • BKM-120
    • BKM120 (NVP-BKM120)
    • BKM120 (NVP-BKM120, Buparlisib)
    • Buparlisib( BKM120, NVP-BKM-120, NVP-BKM120 )
    • NVP-BKM 120
    • NVPBKM120
    • NVP-BKM-120(5-[2,6-Di(4-morpholinyl)-4-pyrimidinyl]-4-(trifluoromethyl)-2-pyridinamine)
    • Buparlisib
    • BKM 120
    • 5-[2,6-Di(4-morpholinyl)-4-pyrimidinyl]-4-(trifluoromethyl)-2-pyridinamine
    • 5-[2,6-Di(Morpholin-4-Yl)pyrimidin-4-Yl]-4-(Trifluoromethyl)pyridin-2-Amine
    • 0ZM2Z182GD
    • AK103313
    • C18H21F3N6O2
    • 2-Py
    • 5-(2,6-Di-4-morpholinyl-4-pyrimidinyl)-4-(trifluoromethyl)-2-pyridinamine (ACI)
    • 5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridine-2-amine
    • BKM 120NX
    • Buparlisib [USAN:INN]
    • NSC754353
    • BUPARLISIB [WHO-DD]
    • CHEMBL2017974
    • NSC-799370
    • Buparlisib (USAN/INN)
    • Buparlisib (BKM120)
    • SCHEMBL146956
    • AKOS016005372
    • SMR004702786
    • NCGC00262604-08
    • 5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine
    • BDBM50380363
    • BKM 120; 5-(2,6-di-4-Morpholinyl-4-pyrimidinyl)-4-(trifluoromethyl)-2-pyridinamine; NVP-BKM 120
    • NCGC00262604-01
    • HY-70063
    • BRD-K42191735-001-08-7
    • NS00072516
    • GTPL7878
    • DB11666
    • DB-079882
    • SW218149-2
    • BKM-120 (PI3K)
    • J-516601
    • HMS3295I15
    • 944396-07-0 (free base)
    • AC-35575
    • NVP-BKM120
    • MFCD18251596
    • 3sd5
    • Buparlisib [INN]
    • BUPARLISIB [USAN]
    • Buparlisib (BKM120, NVP-BKM120)
    • CS-0089
    • Buparlisib; BKM120
    • 5-(2,6-di-morpholin-4-yl-pyrimidin-4-yl)-4-trifluoromethyl-pyridin-2-ylamine
    • BKM-120NX
    • BCP9001011
    • 1202777-78-3
    • s2247
    • MLS006010984
    • AS-40568
    • NSC799370
    • UNII-0ZM2Z182GD
    • 944396-07-0
    • SDCCGSBI-0654414.P001
    • SD5
    • Q25100534
    • 2-Pyridinamine, 5-(2,6-di-4-morpholinyl-4-pyrimidinyl)-4-(trifluoromethyl)-
    • 4-(trifluoromethyl)-5-(2,6-dimorpholinopyrimidin-4-yl)pyridin-2-amine
    • SB16577
    • BRD-K42191735-001-01-2
    • D10584
    • BKM120,NVP-BKM120
    • NSC-754353
    • BRD-K42191735-001-05-3
    • BKM120-NX
    • 5-[2,6-Di(4-morpholinyl)-4-pyrimidinyl]-4-(trifluoromethyl)-2-pyridinamine.
    • CCG-264954
    • CHEBI:71954
    • BKM120 (NVP-BKM120, Buparlisib)?
    • AC-32077
    • HMS3655D16
    • EX-A189
    • 5-(2,6-Di-4-morpholinyl-4-pyrimidinyl)-4-trifluoromethylpyridin-2-amine
    • DTXSID50241486
    • MDL: MFCD18251596
    • 인치: 1S/C18H21F3N6O2/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27/h9-11H,1-8H2,(H2,22,23)
    • InChIKey: CWHUFRVAEUJCEF-UHFFFAOYSA-N
    • 미소: FC(C1C(C2C=C(N3CCOCC3)N=C(N3CCOCC3)N=2)=CN=C(N)C=1)(F)F

계산된 속성

  • 정밀분자량: 410.16780842g/mol
  • 동위원소 질량: 410.16780842g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 11
  • 중원자 수량: 29
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 530
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 89.6
  • 소수점 매개변수 계산 참조값(XlogP): 1.5

실험적 성질

  • 색과 성상: No data avaiable
  • 밀도: 1.382
  • 융해점: No data available
  • 비등점: 645.7±65.0 °C at 760 mmHg
  • 플래시 포인트: 344.3±34.3 °C
  • 용해도: 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(243.67 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • 증기압: 0.0±1.9 mmHg at 25°C

Buparlisib 보안 정보

Buparlisib 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
DC Chemicals
DC5154-1 g
BKM120 (NVP-BKM120, Buparlisib)
944396-07-0 >98%
1g
$800.0 2022-03-01
MedChemExpress
HY-70063-100mg
Buparlisib
944396-07-0 99.82%
100mg
¥3100 2024-05-25
MedChemExpress
HY-70063-500mg
Buparlisib
944396-07-0 99.82%
500mg
¥6900 2024-05-25
abcr
AB440091-1 g
5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine; .
944396-07-0
1g
€991.20 2023-07-18
MedChemExpress
HY-70063-5mg
Buparlisib
944396-07-0 99.82%
5mg
¥650 2024-05-25
TRC
N925760-10mg
NVP-BKM 120
944396-07-0
10mg
$ 121.00 2023-09-06
eNovation Chemicals LLC
Y1289369-1g
5-[2,6-Di(4-morpholinyl)-4-pyrimidinyl]-4-(trifluoromethyl)-2-pyridinamine
944396-07-0 97%
1g
$580 2024-06-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1827-200mg
Buparlisib
944396-07-0 98.4%
200mg
¥ 3859 2023-09-07
abcr
AB440091-1g
5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine; .
944396-07-0
1g
€1006.50 2025-02-16
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1827-5 mg
Buparlisib
944396-07-0 98.00%
5mg
¥850.00 2022-04-26

Buparlisib 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  rt → 5 °C; 7 h, 5 °C
1.2 16 h, 5 °C
참조
New process for the preparation of the PI3K inhibitor buparlisib
, United States, , ,

합성회로 2

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ,  Water ;  15 h, 90 °C
참조
Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer
Burger, Matthew T.; Pecchi, Sabina; Wagman, Allan; Ni, Zhi-Jie; Knapp, Mark; et al, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779

합성회로 3

반응 조건
1.1 Reagents: Sodium carbonate Solvents: 1,2-Dimethoxyethane ;  20 min, rt
1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  15 h, 90 °C
참조
Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells
, World Intellectual Property Organization, , ,

합성회로 4

반응 조건
1.1 Reagents: Sodium carbonate Solvents: Water ;  20 min, rt
1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  15 h, 90 °C
참조
Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Buparlisib Raw materials

Buparlisib Preparation Products

Buparlisib 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:944396-07-0)Buparlisib
A25436
순결:99%/99%
재다:250mg/1g
가격 ($):164.0/410.0
atkchemica
(CAS:944396-07-0)Buparlisib
CL4794
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의